Welcome to the BenchChem Online Store!
molecular formula C13H18N2O3 B8495996 2-(4-Amino-2-methoxyphenoxy)-1-(pyrrolidin-1-yl)ethanone

2-(4-Amino-2-methoxyphenoxy)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B8495996
M. Wt: 250.29 g/mol
InChI Key: AKZUBWHYWQAYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07553836B2

Procedure details

A suspension of 2-(2-methoxy-4-nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone (2.03 g; 7.24 mmol) and 10% Pd(C) (1.54 g; 1.45 mmol) in EtOH (20 mL) was hydrogenated at 55 psi of H2 for 5 h. After filtration through fiberglass filter paper, the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography (silica gel, CH2Cl2/CH3OH, 100:0 to 19:1 gradient) to afford the title compound (1.54 g; 85%) as an orange gum. 1H NMR (CDCl3) δ 1.81-1.86 (m, 2H), 1.91-1.96 (m, 2H), 3.49-3.56 (m, 6H), 3.81 (s, 3H), 4.58 (s, 2H), 6.19 (dd, J=8.80 Hz, 2.20 Hz, 1H), 6.30 (d, J=2.75 Hz, 1H), 6.81 (d, J=8.80 Hz, 1H); 13C NMR (CDCl3) δ 23.78, 26.22, 45.90, 46.10, 55.73, 70.47, 100.70, 106.54, 117.06, 140.41, 142.01, 150.69, 167.13; HPLC a) column: Phenomenex C18 4.6×50 mm, 4 min gradient, 10% MeOH/90% H2O/0.2% H3PO4 to 90% MeOH/10% H2O/0.2% H3PO4; 1 min hold, 4 mL/min UV detection at 220 nm, 0.19, 0.66 min retention time, (98%); HPLC b) column: Phenomenex C18 4.6×50 mm, 4 min gradient, 10% MeOH/90% H2O/0.1% TFA to 90% MeOH/10% H2O/0.1% TFA, 1 min hold; 4 mL/min, UV detection at 220 nm, 0.99 min retention time; MS (ES): m/z 251 (M+H)+.
Name
2-(2-methoxy-4-nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone
Quantity
2.03 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(C)
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:17]=[C:16]([N+:18]([O-])=O)[CH:15]=[CH:14][C:4]=1[O:5][CH2:6][C:7]([N:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1)=[O:8]>CCO>[NH2:18][C:16]1[CH:15]=[CH:14][C:4]([O:5][CH2:6][C:7]([N:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)=[O:8])=[C:3]([O:2][CH3:1])[CH:17]=1

Inputs

Step One
Name
2-(2-methoxy-4-nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone
Quantity
2.03 g
Type
reactant
Smiles
COC1=C(OCC(=O)N2CCCC2)C=CC(=C1)[N+](=O)[O-]
Name
Pd(C)
Quantity
1.54 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration through fiberglass
FILTRATION
Type
FILTRATION
Details
filter paper
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, CH2Cl2/CH3OH, 100:0 to 19:1 gradient)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=CC(=C(OCC(=O)N2CCCC2)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.